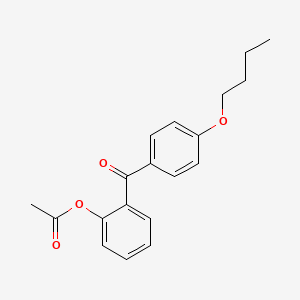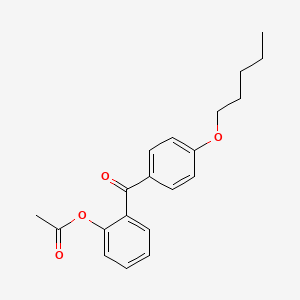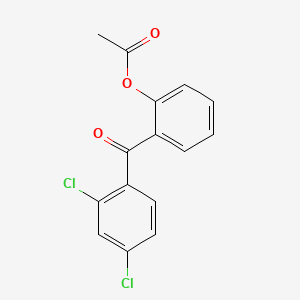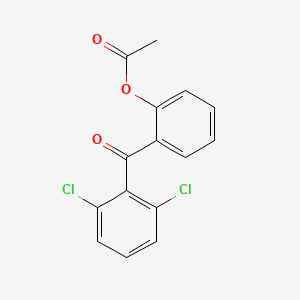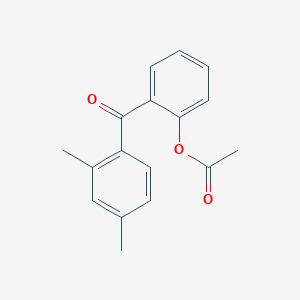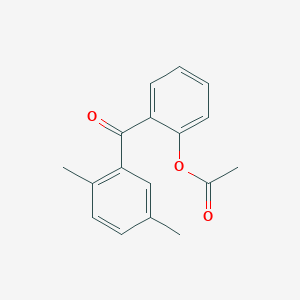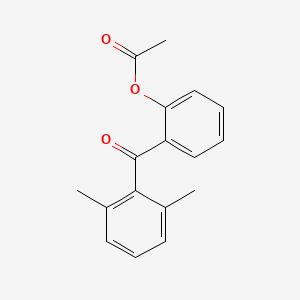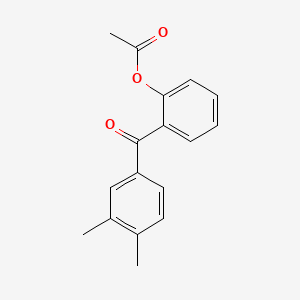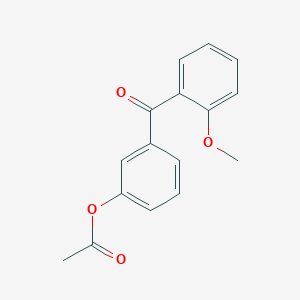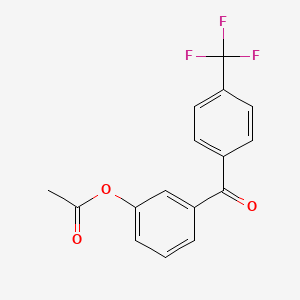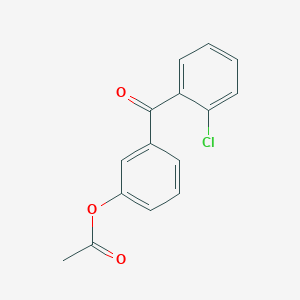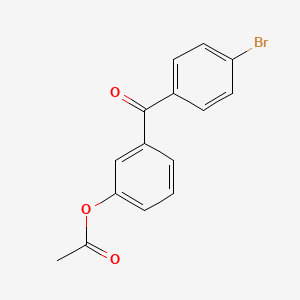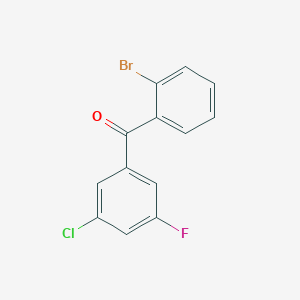
2-溴-3'-氯-5'-氟苯乙酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-3’-chloro-5’-fluorobenzophenone is an organic compound that belongs to the class of benzophenones. Benzophenones are widely used in organic synthesis and as intermediates in the production of various chemical products. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to the benzophenone core, which imparts unique chemical properties.
科学研究应用
2-Bromo-3’-chloro-5’-fluorobenzophenone has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new chemical compounds.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions due to its unique structural features.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or therapeutic agents, often involves this compound.
Industry: It is used in the production of specialty chemicals, dyes, and polymers, where its unique properties are advantageous.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3’-chloro-5’-fluorobenzophenone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromobenzoyl chloride, 3-chlorobenzoyl chloride, and 5-fluorobenzoyl chloride.
Friedel-Crafts Acylation: The key step in the synthesis is the Friedel-Crafts acylation reaction, where the benzoyl chloride derivatives react with a suitable aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). This reaction forms the benzophenone core with the desired substituents.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure 2-Bromo-3’-chloro-5’-fluorobenzophenone.
Industrial Production Methods
In an industrial setting, the production of 2-Bromo-3’-chloro-5’-fluorobenzophenone may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. Industrial production may also involve the use of automated reactors and advanced purification techniques to ensure high purity and consistency.
化学反应分析
Types of Reactions
2-Bromo-3’-chloro-5’-fluorobenzophenone can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The carbonyl group in the benzophenone core can be reduced to form alcohols or other reduced derivatives.
Oxidation Reactions: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Reaction conditions may involve the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and elevated temperatures.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used. Reactions are typically carried out in anhydrous solvents under inert atmosphere.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used. Reactions are conducted in acidic or basic media, depending on the desired product.
Major Products Formed
Substitution Reactions: Products include derivatives with different functional groups replacing the halogens.
Reduction Reactions: Products include alcohols or other reduced forms of the benzophenone core.
Oxidation Reactions: Products include carboxylic acids or other oxidized derivatives.
作用机制
The mechanism of action of 2-Bromo-3’-chloro-5’-fluorobenzophenone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms can enhance the compound’s binding affinity and selectivity for certain targets, influencing its overall biological activity.
相似化合物的比较
Similar Compounds
- 2-Bromo-3’-chloro-4’-fluorobenzophenone
- 2-Bromo-3’-chloro-5’-methylbenzophenone
- 2-Bromo-3’-chloro-5’-methoxybenzophenone
Uniqueness
2-Bromo-3’-chloro-5’-fluorobenzophenone is unique due to the specific arrangement of bromine, chlorine, and fluorine atoms on the benzophenone core. This unique substitution pattern imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.
属性
IUPAC Name |
(2-bromophenyl)-(3-chloro-5-fluorophenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrClFO/c14-12-4-2-1-3-11(12)13(17)8-5-9(15)7-10(16)6-8/h1-7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NONWXIULIGQOCC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC(=CC(=C2)Cl)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrClFO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.55 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
